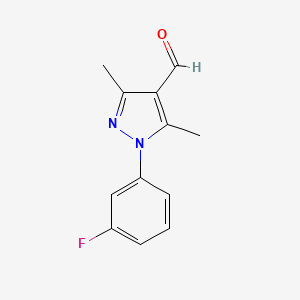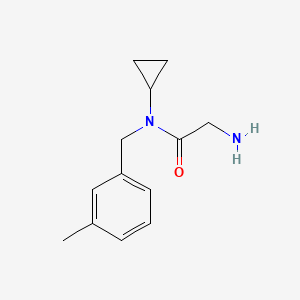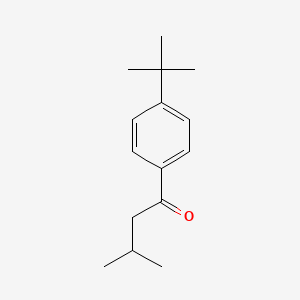
N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxybenzyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for certain diseases.
Mechanism of Action
The mechanism of action of N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine can be compared with other similar compounds, such as:
N1-Cyclopropyl-N1-(2-hydroxybenzyl)ethane-1,2-diamine: This compound has a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
N1-Cyclopropyl-N1-(2-chlorobenzyl)ethane-1,2-diamine:
N1-Cyclopropyl-N1-(2-nitrobenzyl)ethane-1,2-diamine: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(2-methoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-11(13)10-15(9-8-14)12-6-7-12/h2-5,12H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVVWIIXYKGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CCN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846523.png)






![2-[Cyclopropyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846563.png)

![4-[[Methyl(2-methylpropyl)azaniumyl]methyl]benzoate](/img/structure/B7846596.png)
![2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846600.png)
![2-[(3-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846605.png)
